REACTION_CXSMILES
|
[CH:1]1([N:4]2[CH2:9][CH2:8][N:7](C(=O)C(F)(F)F)[CH2:6][CH2:5]2)[CH2:3][CH2:2]1.[ClH:16].CC(O)C>>[ClH:16].[ClH:16].[CH:1]1([N:4]2[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]2)[CH2:3][CH2:2]1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
444.4 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1CCN(CC1)C(C(F)(F)F)=O
|
Name
|
HCl IPA
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl.CC(C)O
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate immediately after the HCl/IPA
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
Heptane (2 mL) was then added to the reaction mixture
|
Type
|
ADDITION
|
Details
|
followed by addition of IPA (2 mL)
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred for 0.5 h at ambient temperature
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
WASH
|
Details
|
The reaction flask was rinsed with IPA (3 mL)
|
Type
|
WASH
|
Details
|
to wash the solids
|
Type
|
WASH
|
Details
|
The solid was washed a second time with fresh IPA (2 mL)
|
Type
|
CUSTOM
|
Details
|
The solids were dried at ambient temperature
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |